O-Methylpodocarpic acid
Overview
Description
O-Methylpodocarpic acid is an essential oil derived from tea tree oil. It has been found to have cytotoxic effects on human epithelial and fibroblast cells . Its molecular formula is C18H24O3 .
Synthesis Analysis
The total synthesis of O-Methylpodocarpic acid has been described in the literature. It has been synthesized as a possible intermediate for voucapenic and cassamic acid systems .Molecular Structure Analysis
The molecular structure of O-Methylpodocarpic acid is represented by the formula C18H24O3. It has a molecular weight of 288.381 .Physical And Chemical Properties Analysis
O-Methylpodocarpic acid has a density of 1.1±0.1 g/cm3, a boiling point of 431.8±45.0 °C at 760 mmHg, and a flash point of 153.0±22.2 °C. Its exact mass is 288.172546 .Scientific Research Applications
Catalysis and Synthesis : O-Methylpodocarpic acid has been utilized in copper-catalyzed cross-coupling reactions, as demonstrated by Nguyen and Miles (2009). They found that copper iodide, an inexpensive catalyst compared to palladium, was effective for the high-yield synthesis of amide derivatives of podocarpic acid. This highlights its potential in organic synthesis and catalysis applications (Nguyen & Miles, 2009).
Chemical Analysis and Molecular Studies : In the field of chemical analysis, O-Methylpodocarpic acid has been referenced in studies like the Tohoku Medical Megabank project, which involved genome and omics analyses of participants in cohort studies. This study used high-throughput nuclear magnetic resonance and high-sensitivity mass spectrometry for analyzing concentrations of various metabolites, possibly including O-Methylpodocarpic acid (Tadaka et al., 2020).
Role in Reactive Oxygen Species Metabolism : Li et al. (2020) explored the role of various substances, including O-Methylpodocarpic acid derivatives, in reactive oxygen species metabolism. Their research on apple exocarp indicated that certain treatments enhanced the hydrogen peroxide content and activities of various enzymes, which could suggest applications in understanding oxidative stress and related processes (Li et al., 2020).
Adsorption and Environmental Applications : Studies have also investigated the adsorption properties of compounds like O-Methylpodocarpic acid. For instance, Si et al. (2006) examined the sorption and leaching of ethametsulfuron-methyl by acidic soil, potentially implicating O-Methylpodocarpic acid in environmental chemistry and soil science applications (Si et al., 2006).
Pharmacological and Medical Research : The pharmacological properties of O-Methylpodocarpic acid have been explored in various contexts. Shanmugam et al. (2014) reviewed the biological activities and therapeutic potential of oleanolic acid, a compound related to O-Methylpodocarpic acid, in chronic diseases. This suggests potential medical applications of O-Methylpodocarpic acid and its derivatives (Shanmugam et al., 2014).
properties
IUPAC Name |
(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOBZDECLEAOK-NXHRZFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methylpodocarpic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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